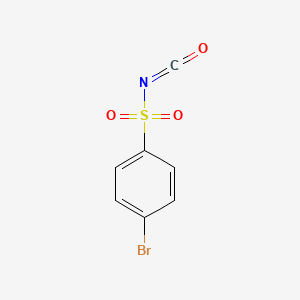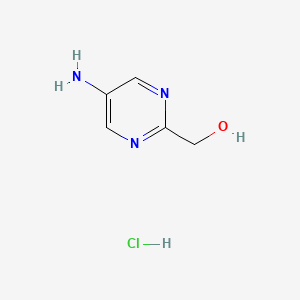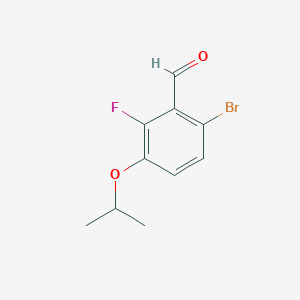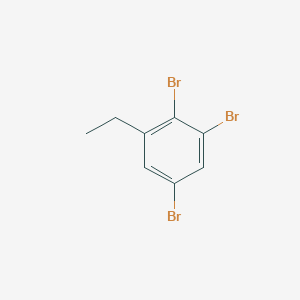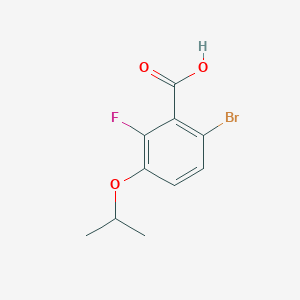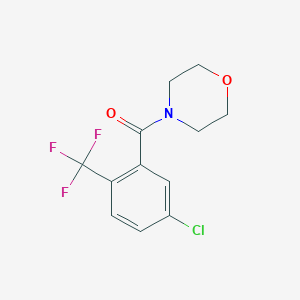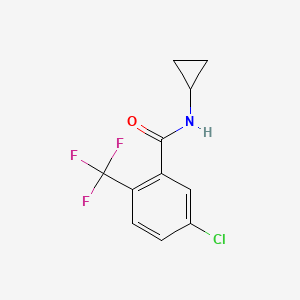
5-Chloro-N-cyclopropyl-2-(trifluoromethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-N-cyclopropyl-2-(trifluoromethyl)benzamide is a chemical compound with the CAS Number: 2413441-25-3 . It has a molecular weight of 263.65 and is solid in its physical form . The compound is of Chinese origin .
Molecular Structure Analysis
The IUPAC name of the compound is this compound . The InChI code is 1S/C11H9ClF3NO/c12-6-1-4-9(11(13,14)15)8(5-6)10(17)16-7-2-3-7/h1,4-5,7H,2-3H2,(H,16,17) .Physical And Chemical Properties Analysis
The compound is solid in its physical form . It has a molecular weight of 263.65 . The InChI code is 1S/C11H9ClF3NO/c12-6-1-4-9(11(13,14)15)8(5-6)10(17)16-7-2-3-7/h1,4-5,7H,2-3H2,(H,16,17) .Applications De Recherche Scientifique
5-CNBTF has a wide range of applications in scientific research. It has been used as a reagent in the synthesis of novel compounds, such as heterocyclic compounds and organometallic complexes. It has also been used in the study of enzyme-catalyzed reactions, such as the hydrolysis of amides and esters, and in the study of protein-ligand interactions. Additionally, 5-CNBTF has been used as a probe molecule to study the structure and dynamics of biological membranes.
Mécanisme D'action
The mechanism of action of 5-CNBTF is still not fully understood. However, it is believed that the cyclic amide structure of 5-CNBTF is responsible for its unique properties, such as its ability to form stable complexes with metal cations and its hydrophobicity. Additionally, the presence of the trifluoromethyl group on the benzamide moiety of 5-CNBTF is thought to increase its lipophilicity, which may explain its ability to interact with biological membranes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-CNBTF have not been extensively studied. However, it has been reported to have some effect on the activity of certain enzymes, such as the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release. Additionally, 5-CNBTF has been shown to interact with the membrane of certain cells, suggesting that it may have some effect on the function of these cells.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of 5-CNBTF is its versatility, as it can be used in a variety of scientific research applications. Additionally, it is relatively easy to synthesize and can be isolated by a variety of methods. However, it is important to note that 5-CNBTF is a relatively new compound and its effects on biochemical and physiological processes are still not fully understood. Therefore, it is important to use caution when using 5-CNBTF in laboratory experiments.
Orientations Futures
There are a number of potential future directions for the study of 5-CNBTF. These include further investigation into the mechanism of action of 5-CNBTF and its effects on biochemical and physiological processes. Additionally, further research into the synthesis and properties of 5-CNBTF could lead to the development of novel compounds with improved properties. Finally, further research into the interaction of 5-CNBTF with biological membranes could lead to the development of new therapeutic agents.
Méthodes De Synthèse
The synthesis of 5-CNBTF is relatively simple and can be accomplished in a single step. The reaction involves the addition of trifluoroacetic anhydride to 5-chloro-N-cyclopropylbenzamide in the presence of a base, such as pyridine or triethylamine. The reaction is typically performed at room temperature and is complete within several hours. The product is then isolated by precipitation or chromatography and can be further purified by recrystallization.
Safety and Hazards
Propriétés
IUPAC Name |
5-chloro-N-cyclopropyl-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClF3NO/c12-6-1-4-9(11(13,14)15)8(5-6)10(17)16-7-2-3-7/h1,4-5,7H,2-3H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOULCSZAGGOHAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=C(C=CC(=C2)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{N-[3-(eta6-Phenyl)propyl]-[(1R-2R)-1,2-diphenyl-1-4-methylbenzenesulfonylamidato(kN')-ethyl-2-amino-(kN)]}ruthenium(II)](/img/structure/B6292812.png)
